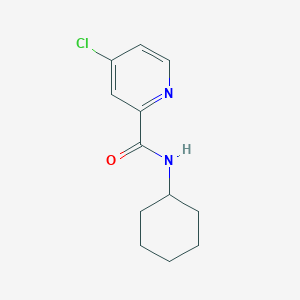![molecular formula C9H13Cl2N B1452947 [3-(2-Chlorphenyl)propyl]amin-Hydrochlorid CAS No. 879663-52-2](/img/structure/B1452947.png)
[3-(2-Chlorphenyl)propyl]amin-Hydrochlorid
Übersicht
Beschreibung
3-(2-Chlorophenyl)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H14ClN. It is a derivative of phenylpropylamine, where the phenyl ring is substituted with a chlorine atom at the second position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of other chemical compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on biological systems.
- Used in the study of enzyme interactions and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of 3-(2-Chlorophenyl)propan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(2-Chlorophenyl)propan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used in substitution reactions.
Major Products:
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropylamines.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, affecting their activity. The compound can modulate the release and uptake of neurotransmitters, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Phenylpropylamine: Lacks the chlorine substitution, resulting in different chemical and biological properties.
2-Chlorophenethylamine: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
Uniqueness:
- The presence of the chlorine atom at the second position of the phenyl ring imparts unique chemical reactivity and biological activity to 3-(2-Chlorophenyl)propan-1-amine hydrochloride.
- Its specific structure allows for targeted interactions with molecular receptors and enzymes, making it valuable in research and industrial applications.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTRHEYYVHFJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine](/img/structure/B1452866.png)




![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)



![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)



